molecular formula C14H23NO3 B2577364 Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate CAS No. 2253632-69-6

Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate

Cat. No.: B2577364
CAS No.: 2253632-69-6
M. Wt: 253.342
InChI Key: HZYRKLSTZAIAPN-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate is a spirocyclic compound featuring a bicyclic structure with a ketone group (3-oxo) and a tert-butyl carbamate protecting group. Its spirocyclic framework imparts conformational rigidity, which can enhance binding specificity in drug-target interactions. Commercial availability (e.g., via CymitQuimica at 95% purity) underscores its utility in high-throughput drug discovery .

Properties

IUPAC Name

tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-11(16)9-14(15)7-5-4-6-8-14/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYRKLSTZAIAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC12CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of a suitable lactam precursor with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the base used is often triethylamine. The reaction proceeds via nucleophilic substitution, leading to the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Tert-butyl chloroformate in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the production of advanced materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The spirocyclic framework allows for a unique mode of binding, enhancing its efficacy and selectivity.

Comparison with Similar Compounds

Key Observations :

  • Heteroatom Effects : Sulfur (thia) introduces lipophilicity and metabolic stability, while oxygen (oxa) may improve solubility. Diazaspiro compounds (e.g., 1,7-diaza) exhibit increased basicity, influencing pharmacokinetics .

Key Observations :

  • Oxidation Steps: The target compound’s 3-oxo group may require selective oxidation, contrasting with 8-oxo analogs synthesized via MnO₂-mediated methods .
  • Protection Strategies : Boc groups are universally employed, but reaction conditions (e.g., temperature, catalysts) vary significantly, affecting yields .

Physicochemical Properties

Compound Name Melting Point/State Solubility Trends Evidence ID
tert-Butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate Not reported (likely oil) Moderate in polar solvents
tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate 89–90°C (crystalline) Low (lipophilic)
tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate 69–70°C (powder) High in aqueous buffers

Key Observations :

  • Crystallinity : Thia and diaza derivatives exhibit higher melting points due to enhanced intermolecular interactions (e.g., S···H or N–H bonds) .
  • Solubility: The target compound’s ketone group may improve solubility in polar aprotic solvents (e.g., DCM, THF) compared to non-polar thia analogs .

Data Tables

Table 1. Comparative Spectral Data (¹³C NMR)

Compound Name Key Peaks (δ, ppm) Evidence ID
This compound 208.1 (C=O), 79.8 (Boc C)
Benzyl 4-amino-3-azaspiro[4.5]decane-1-carboxylate 153.3 (C=O), 48.5 (spiro C)
Ethyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate 65.7 (S–C), 33.4 (CH₂)

Table 2. Commercial Availability and Pricing

Compound Name Purity (%) Price (1g) Supplier Evidence ID
This compound 95 €1,863 CymitQuimica
tert-Butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate 98 ¥8,500 Shanghai Yuanye
tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate 97 €505 CymitQuimica

Biological Activity

Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate is a spiro compound with a molecular formula of C14H23NO3C_{14}H_{23}NO_3 and a molecular weight of 255.31 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H23NO3C_{14}H_{23}NO_3
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 1160246-89-8
  • Structural Features : The compound contains a spirocyclic structure that contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways relevant to disease processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It might interact with specific receptors, affecting signal transduction pathways that regulate cellular responses.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Cytotoxicity Studies

Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. For example, preliminary studies suggest IC50 values indicating significant inhibition of cell proliferation at micromolar concentrations.

Cell LineIC50 (µM)Reference
HepG2 (liver cancer)50
SH-SY5Y (neuroblastoma)25

Case Study 1: HepG2 Cell Line

In a controlled study, HepG2 cells were treated with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in cell viability, suggesting potential applications in liver cancer therapy.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound against oxidative stress induced by tert-butyl hydroperoxide (tBHP) in SH-SY5Y cells. The treatment resulted in reduced apoptosis markers and improved mitochondrial function, indicating protective effects against neurodegeneration.

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

  • Antioxidant Properties : Compounds similar to tert-butyl 3-oxo derivatives have demonstrated the ability to scavenge free radicals effectively.
  • Cytotoxicity : The compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies.
  • Mechanistic Insights : Ongoing research aims to elucidate the precise molecular mechanisms through which this compound exerts its biological effects.

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate?

The compound is typically synthesized via multi-step reactions involving spirocyclic ring formation and carboxylate protection. For example, tert-butyl-cis-8-amino-1-azaspiro[4.5]decane-1-carboxylate can react with electrophilic intermediates (e.g., halogenated benzothiazoles) under anhydrous conditions in acetonitrile, using potassium carbonate as a base. Purification often involves flash chromatography (SiO₂, gradient elution with DCM/MeOH) .

Q. What spectroscopic techniques are recommended for structural characterization?

  • NMR : Proton and carbon NMR confirm spirocyclic connectivity and tert-butyl group presence.
  • LC-MS : Used to verify molecular weight (e.g., [M+H]⁺ peaks) and purity .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles .

Q. How should this compound be handled and stored to ensure stability?

  • Handling : Use nitrile gloves, work in a fume hood, and avoid dust/aerosol formation.
  • Storage : Keep containers tightly sealed in a dry, ventilated area at 2–8°C .

Q. What is the role of the tert-butyl group in its synthetic applications?

The tert-butyl group acts as a protecting group for amines or carboxylates, enhancing solubility in organic solvents and preventing undesired side reactions during multi-step syntheses .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this spirocyclic compound?

Density Functional Theory (DFT) calculations model electron distribution at the 3-oxo moiety, predicting nucleophilic attack sites. Molecular docking studies assess binding affinities to biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) optimization .

Q. What strategies improve low yields in multi-step syntheses involving this compound?

  • Optimized reaction conditions : Increase temperature (e.g., 80°C in acetonitrile) or extend reaction time (e.g., 60 hours).
  • Catalyst screening : Transition-metal catalysts (e.g., Pd) may enhance coupling efficiency.
  • Purification : Replace silica gel chromatography with preparative HPLC for polar byproducts .

Q. How does stereochemistry influence its biological activity?

The cis/trans configuration of the spirocyclic system affects binding to chiral biological targets. For example, cis-8-amino derivatives show higher affinity for Ras protein isoforms due to spatial alignment with active-site residues .

Q. How can crystallographic data contradictions be resolved?

  • Refinement : Use SHELXL for high-resolution data to resolve disorder or thermal motion artifacts.
  • Cross-validation : Compare with NMR-derived dihedral angles or LC-MS fragmentation patterns .

Q. What analytical approaches address discrepancies in reported physical properties (e.g., melting point)?

  • Differential Scanning Calorimetry (DSC) : Determines phase transitions.
  • Thermogravimetric Analysis (TGA) : Measures thermal stability. Note: Some studies omit physical data due to compound hygroscopicity or decomposition .

Q. How is this compound utilized in fragment-based drug discovery (FBDD)?

As a spirocyclic scaffold, it serves as a rigid core for fragment libraries. Surface Plasmon Resonance (SPR) screens its binding to target proteins (e.g., kinases), followed by structure-guided elongation with functional groups .

Methodological Considerations Table

ChallengeSolutionKey References
Low synthetic yieldOptimize reaction time/temperature; use anhydrous conditions
Structural ambiguityCombine NMR, X-ray, and LC-MS data
Biological activity variabilityConduct enantioselective synthesis
Thermal instabilityStore at 2–8°C; avoid prolonged exposure to air

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